molecular formula C11H16N6 B1461919 3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1204296-47-8

3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1461919
CAS No.: 1204296-47-8
M. Wt: 232.29 g/mol
InChI Key: XXKUUQOTRUNVMU-UHFFFAOYSA-N
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Description

3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C11H16N6 and a molecular weight of 232.28 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors such as hydrazines, amines, and aldehydes under controlled conditions.

  • Cyclization Reactions: Cyclization steps are crucial to form the triazolopyridazine ring system. This can be achieved using cyclization agents and specific reaction conditions.

  • Substitution Reactions:

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the compound can react with nucleophiles to form new derivatives.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may exhibit different biological activities.

  • Substitution Products: New derivatives with altered functional groups, potentially leading to new applications.

Scientific Research Applications

3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for the development of new chemical entities.

  • Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as infections and cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other triazolopyridazines, indole derivatives, and piperazine-containing compounds.

  • Uniqueness: The presence of the ethyl group and the specific substitution pattern on the triazolopyridazine core contribute to its distinct chemical and biological properties.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

3-ethyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-2-9-13-14-10-3-4-11(15-17(9)10)16-7-5-12-6-8-16/h3-4,12H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKUUQOTRUNVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
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3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
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3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
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3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine

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